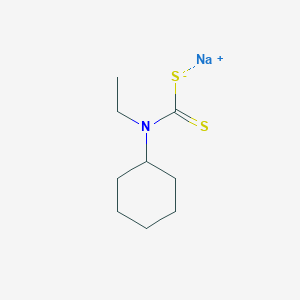

Sodium cyclohexyl(ethyl)carbamodithioate

Description

Historical Evolution and Fundamental Concepts of Dithiocarbamate (B8719985) Ligands

The study of dithiocarbamates dates back to the 19th century, with their initial applications rooted in the rubber industry as vulcanization accelerators. Their role expanded into agriculture in the mid-20th century with the discovery of their potent fungicidal properties. Dithiocarbamate ligands are typically synthesized through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. The resulting dithiocarbamate anion is a powerful chelating agent, capable of forming stable complexes with a wide array of metal ions. This chelating ability is fundamental to their chemical and biological activities.

The dithiocarbamate ligand is a "soft" ligand, showing a high affinity for "soft" metal ions. The two sulfur atoms act as the primary donor sites, allowing the ligand to bind to a metal center in a bidentate fashion, forming a stable four-membered ring. This interaction is crucial for the formation of various metal-dithiocarbamate complexes with diverse structural and functional properties.

Structural Characteristics and Functional Group Analysis of N-substituted Carbamodithioates

The structure of N-substituted carbamodithioates, including Sodium cyclohexyl(ethyl)carbamodithioate, is defined by the central dithiocarbamate moiety (-NCS₂⁻). The nitrogen atom is bonded to two organic substituents, which in the case of the subject compound are a cyclohexyl group and an ethyl group. This asymmetric substitution influences the steric and electronic properties of the ligand.

The key functional group is the carbamodithioate ion. Spectroscopic techniques are instrumental in its characterization. In infrared (IR) spectroscopy, a strong absorption band typically observed in the range of 1450-1550 cm⁻¹ is attributed to the C-N stretching vibration, which possesses partial double bond character. The C-S stretching vibrations usually appear in the 950-1050 cm⁻¹ region. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of the alkyl or aryl groups attached to the nitrogen atom.

The crystal structures of metal complexes containing N-substituted dithiocarbamate ligands, such as those with the N-cyclohexyl-N-ethyl-dithiocarbamate ligand, have been elucidated through X-ray crystallography. These studies reveal a skew-trapezoidal-bipyramidal geometry around the central metal atom in some diorganotin(IV) complexes. nih.gov The bonding of the dithiocarbamate ligand to the metal is often isobidentate, with two slightly different metal-sulfur bond lengths. researchgate.net

Classification and Nomenclature of this compound

Dithiocarbamates can be broadly classified based on the nature of the organic substituents attached to the nitrogen atom. They can be categorized as monoalkyldithiocarbamates or dialkyldithiocarbamates. This compound falls under the category of dialkyldithiocarbamates, as it has two organic groups (cyclohexyl and ethyl) bonded to the nitrogen.

The systematic IUPAC name for this compound is this compound. The nomenclature reflects the presence of the sodium cation and the specific organic substituents on the dithiocarbamate anion.

| Property | Value |

| Chemical Formula | C₉H₁₆NNaS₂ |

| Molecular Weight | 225.4 g/mol mdpi.com |

| CAS Number | 7346-67-0 |

| Class | Dialkyldithiocarbamate |

Overview of Research Trajectories for Dithiocarbamate Compounds

Research on dithiocarbamate compounds has followed several key trajectories, driven by their diverse chemical properties and applications.

Agricultural Applications: A significant area of research has focused on the use of dithiocarbamates as fungicides and pesticides. nih.gov Compounds like ferbam, maneb, and zineb have been extensively studied for their ability to protect crops from fungal diseases.

Coordination Chemistry: The strong chelating ability of dithiocarbamate ligands has made them a subject of intense study in coordination chemistry. Researchers have synthesized and characterized a vast number of metal-dithiocarbamate complexes, exploring their unique electronic and magnetic properties. These complexes have found applications as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. For instance, zinc N-ethyl cyclohexyl dithiocarbamate complex has been used for the thermal decomposition synthesis of zinc sulphide nanoparticles. nih.gov

Environmental Applications: The ability of dithiocarbamates to bind to heavy metals has led to research into their use for environmental remediation. Studies have shown that ligands such as sodium cyclohexyldithiocarbamate can be effective in extracting heavy metal ions like iron, copper, zinc, and lead from aqueous solutions. researchgate.netresearchgate.net

Medicinal Chemistry: More recently, dithiocarbamate derivatives have been investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. The biological activity is often associated with their ability to interact with metal ions in biological systems.

A computational chemistry study has also investigated the influence of the steric bulk of dithiocarbamato-bound organic substituents, including cyclohexyl groups, on the intermolecular interactions in mercury(II) bis(N,N-dialkyldithiocarbamato) compounds. mdpi.com

| Research Area | Focus | Examples of Dithiocarbamates Studied |

| Agriculture | Fungicides, Pesticides | Ferbam, Maneb, Zineb |

| Coordination Chemistry | Metal Complexes, Nanoparticle Precursors | Zinc N-ethyl cyclohexyl dithiocarbamate |

| Environmental Remediation | Heavy Metal Extraction | Sodium cyclohexyldithiocarbamate |

| Medicinal Chemistry | Anticancer, Antimicrobial Agents | Various novel dithiocarbamate derivatives |

| Computational Chemistry | Intermolecular Interactions | Mercury(II) bis(N,N-dialkyldithiocarbamato) compounds |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;N-cyclohexyl-N-ethylcarbamodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS2.Na/c1-2-10(9(11)12)8-6-4-3-5-7-8;/h8H,2-7H2,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFXFAMIJHXFIL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=S)[S-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NNaS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium Cyclohexyl Ethyl Carbamodithioate and Analogous Carbamo Di Thioates

Direct Synthesis Approaches via Amines, Carbon Disulfide, and Basic Media

The most fundamental and widely employed method for synthesizing sodium dithiocarbamate (B8719985) salts involves the reaction of a secondary amine with carbon disulfide in a basic medium. wikipedia.orgwikipedia.org This approach is noted for its efficiency and operational simplicity. For the specific synthesis of Sodium Cyclohexyl(ethyl)carbamodithioate, the precursors would be N-ethylcyclohexylamine, carbon disulfide, and sodium hydroxide (B78521). wikipedia.org

The synthesis of dithiocarbamates is typically conducted as a one-pot procedure, where all reactants are combined in a single reaction vessel. nih.govnih.gov This method is advantageous as it avoids the isolation of intermediate products, thereby saving time and resources.

A general one-pot protocol for preparing this compound is as follows:

N-ethylcyclohexylamine is dissolved in an appropriate solvent, often water or an alcohol like ethanol. nih.govacs.org

An equimolar amount of sodium hydroxide is added to the solution, creating a basic environment. wikipedia.org

Carbon disulfide, often chilled, is then added to the stirred mixture. nih.gov An exothermic reaction typically ensues. google.com

The mixture is stirred for a specified duration, often at a low temperature (0-10 °C) to control the reaction rate and maximize precipitation, until the formation of the solid product is complete. nih.gov The resulting dithiocarbamate salt, being a pale-colored solid, precipitates from the solution. wikipedia.org

This straightforward, three-component reaction is highly versatile and can be adapted for a wide range of primary and secondary amines to produce the corresponding dithiocarbamate salts. nih.gov

The formation of a dithiocarbamate salt proceeds through a distinct two-step mechanism. The reaction is initiated by the nucleophilic attack of the secondary amine (N-ethylcyclohexylamine) on the electrophilic central carbon atom of carbon disulfide.

Step 1: Formation of Dithiocarbamic Acid The lone pair of electrons on the nitrogen atom of the amine attacks the carbon of CS₂, leading to the formation of a zwitterionic intermediate which rapidly rearranges to the corresponding dithiocarbamic acid. acs.org

Reaction: R₂NH + CS₂ → R₂NCS₂H

Step 2: Deprotonation The dithiocarbamic acid formed in the first step is acidic and is immediately deprotonated by the base (sodium hydroxide) present in the medium. This acid-base reaction is swift and results in the formation of the stable sodium dithiocarbamate salt and water. wikipedia.orgwikipedia.org

Reaction: R₂NCS₂H + NaOH → Na⁺[R₂NCS₂]⁻ + H₂O

The presence of a base is crucial as it shifts the equilibrium towards the formation of the salt, which is generally stable and can be easily isolated. nih.gov

Proper stoichiometry is critical for achieving a high yield and purity of the desired dithiocarbamate. The reaction requires equimolar amounts of the amine, carbon disulfide, and the base. acs.org An excess of any reactant can lead to the formation of by-products and complicate the purification process.

The order in which the reagents are added generally has no significant influence on the final product, provided the stoichiometry is correct. nih.gov Common procedural variations include:

Adding the amine to the reaction vessel first, followed by the base, and finally the carbon disulfide. nih.gov

Adding the base first, followed by the amine and then carbon disulfide. nih.gov

Adding a pre-mixed solution of the amine and carbon disulfide to the basic solution. google.com

Regardless of the sequence, maintaining a low temperature during the addition of carbon disulfide is often recommended to manage the exothermic nature of the reaction. nih.gov

Advanced Synthetic Strategies for Functionalized Dithiocarbamate Ligands

While the direct synthesis using amines and CS₂ is effective for producing simple salts, more advanced strategies are required to create functionalized dithiocarbamates, such as S-alkyl or S-aryl esters. These methods often involve multi-component reactions where the in-situ generated dithiocarbamate anion acts as a nucleophile.

Several modern synthetic protocols have been developed:

Three-Component Coupling with Alkyl Halides: A one-pot reaction of an amine, CS₂, and an alkyl halide under solvent-free conditions provides a highly atom-economic route to S-alkyl dithiocarbamates. organic-chemistry.org

Use of Aryl Diazonium Salts: S-aryl dithiocarbamates can be synthesized in a one-pot, metal-free approach by reacting aryl diazonium fluoroborates with CS₂ and a secondary amine in water at room temperature. tandfonline.com

Coupling with Diaryliodonium Salts: A transition-metal-free, one-pot reaction between diaryliodonium triflates, amines, and CS₂ yields S-aryl dithiocarbamates under mild conditions. organic-chemistry.org

Copper-Mediated Coupling with Boronic Acids: Functionalized dithiocarbamates can be prepared through an efficient copper-mediated three-component reaction of boronic acids, amines, and carbon disulfide. organic-chemistry.org

Reactions with Diazo Compounds: Triflic acid can promote the multi-component synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds, carbon disulfide, and secondary amines at room temperature. rsc.org

These advanced methodologies expand the synthetic toolkit, allowing for the creation of a diverse library of dithiocarbamate compounds with tailored functionalities.

Coordination Chemistry of Sodium Cyclohexyl Ethyl Carbamodithioate and Its Metal Complexes

Fundamental Coordination Modes of Dithiocarbamate (B8719985) Ligands

Dithiocarbamate ligands are renowned for their ability to bind to metal centers in several distinct modes, a flexibility that gives rise to a rich variety of structural motifs. This versatility stems from the presence of two sulfur donor atoms and the delocalization of pi-electrons across the S₂C-N fragment. snnu.edu.cn The bonding can be described by resonance structures, including a thioureide form, which imparts partial double bond character to the C-N bond and increases the electron density on the sulfur atoms. mdpi.comrdd.edu.iq This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states. mdpi.commdpi.com

The most common coordination mode for dithiocarbamate ligands is as a bidentate chelating agent. mdpi.comresearchgate.net In this arrangement, both sulfur atoms of the ligand bind to the same metal center, forming a stable four-membered ring. researchgate.net This chelation is a primary reason for the high stability of metal dithiocarbamate complexes. mdpi.com The small "bite angle" of the dithiocarbamate group makes it an effective chelating ligand for most metals in the periodic table. nih.gov

In a symmetrically bonded bidentate complex, the two metal-sulfur (M-S) bonds are of equal or very similar length, indicating an even distribution of electron density. mdpi.comresearchgate.net This mode is prevalent in many homoleptic complexes, where only dithiocarbamate ligands are coordinated to the metal ion, such as in the common square planar [M(S₂CNR₂)₂] (M = Ni(II), Cu(II)) or octahedral [M(S₂CNR₂)₃] (M = Fe(III), Co(III)) species. rdd.edu.iqnih.gov The presence of a single strong band in the C-S stretching region of an infrared (IR) spectrum is often indicative of bidentate coordination. researchgate.net

While bidentate chelation is dominant, dithiocarbamate ligands can also adopt other bonding modes. mdpi.comresearchgate.net

Monodentate Coordination: In this mode, only one of the two sulfur atoms coordinates to the metal center, while the other remains uncoordinated. This bonding is less common and often occurs in complexes where steric hindrance around the metal ion is significant or when another, stronger coordinating ligand is present. nih.gov Monodentate coordination can sometimes be distinguished from bidentate by the appearance of a doublet in the C-S stretching region of the IR spectrum. researchgate.net It is a known coordination mode for some mixed ligand complexes. snnu.edu.cn

Anisobidentate Coordination: This is an intermediate form between monodentate and symmetric bidentate bonding. mdpi.comresearchgate.net In an anisobidentate arrangement, both sulfur atoms are bonded to the metal center, but the two M-S bond lengths are significantly different. researchgate.net This asymmetry suggests an unequal sharing of the ligand's electron density with the metal. This mode is also referred to as unsymmetrical bidentate coordination.

The following table summarizes the key features of these primary coordination modes.

| Coordination Mode | Description | Key Characteristics |

| Bidentate | Both sulfur atoms bind to the same metal center. | Forms a stable four-membered chelate ring; typically results in equal M-S bond lengths. mdpi.comresearchgate.net |

| Monodentate | Only one sulfur atom binds to the metal center. | Often driven by steric factors; the second sulfur atom is pendant. nih.gov |

| Anisobidentate | Both sulfur atoms bind, but with unequal M-S bond lengths. | An intermediate or asymmetric bonding mode. mdpi.comresearchgate.net |

Dithiocarbamates are classified as soft ligands according to Hard and Soft Acid-Base (HSAB) theory, preferring to bind with soft metal ions. rdd.edu.iq The sulfur donor atoms, combined with the delocalized pi-electron system of the NCS₂⁻ core, create a unique ligand field. This electronic structure has several important consequences:

Stabilization of Various Oxidation States: Dithiocarbamates are exceptionally versatile in their ability to stabilize metals in a wide range of oxidation states, including unusually high ones like Fe(IV), Co(IV), Ni(III), and Cu(III). mdpi.comrdd.edu.iq This is attributed to the ligand's ability to act as both a σ-donor and a π-donor, effectively delocalizing charge and accommodating the electronic requirements of the metal center. mdpi.com

Rich Electrochemistry: The electronic flexibility of metal dithiocarbamate complexes means they often exhibit rich and complex electrochemical behavior, with multiple accessible redox states. mdpi.com

Spectroscopic and Magnetic Properties: The ligand field influences the d-orbital splitting of the metal center, which in turn dictates the electronic spectra and magnetic properties of the complex. For instance, Ni(II) dithiocarbamate complexes are typically square planar and diamagnetic, showing characteristic d-d transition bands in their electronic spectra. In contrast, Co(II) dithiocarbamate complexes are often octahedral and paramagnetic. Copper(II) complexes, with their d⁹ electronic configuration, are paramagnetic and readily studied by electron paramagnetic resonance (EPR) spectroscopy.

Synthesis of Metal Dithiocarbamate Coordination Compounds

The synthesis of metal dithiocarbamate complexes is generally a straightforward process. The initial step is the preparation of the dithiocarbamate salt, in this case, Sodium cyclohexyl(ethyl)carbamodithioate. This is achieved by the reaction of N-ethylcyclohexylamine with carbon disulfide in the presence of sodium hydroxide (B78521). rdd.edu.iq

R₂NH + CS₂ + NaOH → Na⁺[S₂CNR₂]⁻ + H₂O (where R₂NH is N-ethylcyclohexylamine)

This water-soluble sodium salt then serves as the ligand precursor for reactions with various metal salts. mdpi.comresearchgate.net

Dithiocarbamate ligands form stable complexes with a majority of the main group elements. mdpi.com The most common and direct synthetic route is a salt metathesis (exchange) reaction. This procedure involves mixing a solution of this compound with a solution of a main group metal salt, typically a halide or nitrate.

The general reaction is as follows:

n Na[S₂CN(Et)(Cy)] + MXₙ → M[S₂CN(Et)(Cy)]ₙ + n NaX (where M = main group metal, X = halide or other anion, and n = oxidation state of the metal)

These reactions are often performed in aqueous or alcoholic solutions at room temperature. The resulting main group metal complexes are typically insoluble in the reaction medium and can be easily isolated by filtration. nih.gov The stoichiometry of the reaction, i.e., the molar ratio of the dithiocarbamate ligand to the metal salt, is adjusted according to the oxidation state of the main group metal. For example, a 2:1 ligand-to-metal ratio would be used for a divalent metal like tin(II), while a 3:1 ratio would be appropriate for a trivalent metal like bismuth(III).

The synthesis of transition metal complexes using the cyclohexyl(ethyl)carbamodithioate ligand follows a similar and highly efficient pathway. The most widely used method is the salt metathesis reaction between this compound and a suitable transition metal salt. rdd.edu.iq

The general synthetic protocol involves:

Dissolving the this compound ligand in a solvent, typically water or ethanol. nih.gov

Dissolving a transition metal salt (e.g., nickel(II) chloride, copper(II) sulfate (B86663), iron(III) chloride) in a compatible solvent. rdd.edu.iq

Mixing the two solutions, often at room temperature. The metal dithiocarbamate complex, being generally insoluble in water, precipitates out of the solution almost immediately.

The solid product is then collected by filtration, washed (for example, with water and/or ethanol) to remove any unreacted starting materials and byproducts like sodium chloride, and dried.

This method is highly versatile and has been used to prepare a vast number of homoleptic transition metal dithiocarbamate complexes. researchgate.net For example, reacting NiCl₂ with two equivalents of the sodium dithiocarbamate salt yields the square planar Ni[S₂CN(Et)(Cy)]₂ complex. rdd.edu.iq

An alternative method, though less common, involves the oxidative addition of the corresponding thiuram disulfide to a low-valent metal complex. rdd.edu.iq

| Synthetic Method | General Reaction | Reactants | Conditions |

| Salt Metathesis | n Na[S₂CNR₂] + MClₙ → M[S₂CNR₂]ₙ + n NaCl | Sodium dithiocarbamate salt, Metal salt (halide, sulfate, etc.) | Typically aqueous or alcoholic solution, Room temperature. rdd.edu.iqnih.gov |

| Oxidative Addition | 2 [S₂CNR₂]₂ + M(CO)₆ → M[S₂CNR₂]₄ + 6 CO | Thiuram disulfide, Low-valent metal carbonyl complex | Organic solvent, often with heating. rdd.edu.iq |

Formation of Homoleptic and Heteroleptic Metal Complexes

This compound, a dithiocarbamate salt, readily functions as a versatile monoanionic bidentate ligand, coordinating to a wide array of metal ions to form stable complexes. researchgate.netsysrevpharm.org The coordination typically occurs through the two sulfur atoms of the dithiocarbamate group, forming a four-membered chelate ring with the metal center. sysrevpharm.org This chelation imparts significant stability to the resulting metal complexes.

The formation of metal complexes can be broadly categorized into two main types: homoleptic and heteroleptic.

Homoleptic Complexes: These complexes consist of a central metal ion coordinated solely to one type of ligand, in this case, the cyclohexyl(ethyl)carbamodithioate anion. researchgate.net A general reaction for the formation of a homoleptic complex involves the reaction of a metal salt with the sodium salt of the dithiocarbamate ligand in an appropriate solvent. sysrevpharm.org The stoichiometry of the reaction depends on the oxidation state of the metal ion. For a divalent metal ion (M²⁺), the reaction can be represented as:

M²⁺ + 2 Na[S₂CN(C₂H₅)(C₆H₁₁)] → M[S₂CN(C₂H₅)(C₆H₁₁)]₂ + 2 Na⁺

For a trivalent metal ion (M³⁺), the reaction is:

M³⁺ + 3 Na[S₂CN(C₂H₅)(C₆H₁₁)] → M[S₂CN(C₂H₅)(C₆H₁₁)]₃ + 3 Na⁺

Heteroleptic Complexes: In contrast to homoleptic complexes, heteroleptic complexes feature a central metal ion coordinated to more than one type of ligand. researchgate.net The synthesis of heteroleptic complexes involving cyclohexyl(ethyl)carbamodithioate can be achieved by reacting a pre-formed homoleptic complex with a secondary ligand or by a one-pot reaction involving the metal salt, this compound, and the other desired ligand(s). researchgate.nettandfonline.com For instance, a square planar nickel(II) heteroleptic complex could be synthesized by reacting the homoleptic bis(dithiocarbamate)nickel(II) complex with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃):

[Ni{S₂CN(C₂H₅)(C₆H₁₁)}₂] + PPh₃ → [Ni{S₂CN(C₂H₅)(C₆H₁₁)}(PPh₃)(SCN)] + NaSCN (in the presence of a thiocyanate (B1210189) source)

The formation of such mixed-ligand complexes is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the dithiocarbamate and the other ligands, and the reaction conditions. researchgate.net

Structural Elucidation and Spectroscopic Characterization of Coordination Compounds

A suite of spectroscopic and analytical techniques is employed to unequivocally determine the structure, bonding, and electronic properties of the coordination compounds formed by this compound.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Coordination Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in the ligand and its metal complexes and for deducing the coordination mode of the dithiocarbamate ligand. nih.govnih.gov The key vibrational bands of interest in the FT-IR spectra of dithiocarbamate complexes are the ν(C-N) (thioureide) and the ν(C-S) stretching frequencies.

The position of the ν(C-N) band, typically observed in the range of 1450-1550 cm⁻¹, provides insight into the C-N bond order. ajrconline.org A shift of this band to a higher frequency in the metal complex compared to the free ligand suggests an increase in the double bond character of the C-N bond. This is attributed to the delocalization of the lone pair of electrons on the nitrogen atom towards the metal center upon coordination. researchgate.net

The ν(C-S) stretching vibration is also a crucial diagnostic marker. A single sharp band in the region of 950-1050 cm⁻¹ is indicative of a bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are symmetrically bonded to the metal ion. researchgate.net The presence of multiple bands in this region might suggest a monodentate or an asymmetric bidentate coordination.

The far-infrared region of the spectrum (typically below 400 cm⁻¹) can reveal the presence of metal-sulfur (M-S) stretching vibrations, providing direct evidence of coordination. ajrconline.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Interpretation |

| ν(C-N) | 1450-1550 | Indicates the C-N bond order and changes upon coordination. ajrconline.org |

| ν(C-S) | 950-1050 | A single band suggests bidentate coordination. researchgate.net |

| ν(M-S) | < 400 | Direct evidence of metal-sulfur bond formation. ajrconline.org |

Electronic Absorption Spectroscopy (UV-Vis) for Ligand-Metal Charge Transfer and d-d Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides valuable information about the electronic transitions within the ligand and the metal complexes, which helps in understanding the geometry and bonding. nih.gov The spectra of dithiocarbamate complexes typically exhibit two types of electronic transitions: intra-ligand transitions and charge-transfer transitions.

Intra-ligand transitions, usually occurring in the ultraviolet region, are assigned to π→π* and n→π* transitions within the dithiocarbamate ligand itself. nih.gov These bands are generally intense.

Charge-transfer transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). For dithiocarbamate complexes, LMCT bands are more common and are often observed in the near-UV or visible region.

In addition to these, for transition metal complexes with d-electrons, weaker d-d transitions can sometimes be observed in the visible region. The energy and number of these transitions are dependent on the geometry of the complex and the nature of the metal ion, providing clues about the coordination environment (e.g., octahedral, tetrahedral, or square planar). iosrjournals.org

| Type of Transition | Typical Spectral Region | Information Obtained |

| Intra-ligand (π→π, n→π) | Ultraviolet | Related to the electronic structure of the ligand. nih.gov |

| Ligand-to-Metal Charge Transfer (LMCT) | Near-UV/Visible | Indicates the electronic interaction between the ligand and the metal. |

| d-d Transitions | Visible | Provides information about the coordination geometry of the metal ion. iosrjournals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of diamagnetic metal complexes of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the number and types of protons present in the complex. The chemical shifts of the protons on the cyclohexyl and ethyl groups will be observed. Coordination to a metal center can cause shifts in these signals compared to the free ligand, providing evidence of complex formation.

¹³C NMR: The carbon-13 NMR spectrum is particularly useful for probing the electronic environment of the carbon atoms in the ligand. acs.org A key signal is that of the NCS₂ carbon, which is sensitive to the coordination mode and the nature of the metal. tandfonline.com Changes in the chemical shift of this carbon upon complexation can provide insights into the electron distribution within the dithiocarbamate backbone. tandfonline.com

¹¹⁹Sn NMR: For complexes involving tin, ¹¹⁹Sn NMR spectroscopy is a powerful technique. The chemical shift of the ¹¹⁹Sn nucleus is highly dependent on the coordination number and geometry of the tin atom, allowing for the differentiation between various structural possibilities in solution.

For paramagnetic complexes, NMR spectra are often broad and more complex to interpret due to the influence of the unpaired electrons. However, in some cases, the isotropic shifts can provide valuable information about the electronic structure and magnetic properties of the complex. publish.csiro.auaip.org

| Nucleus | Information Obtained |

| ¹H | Confirms the presence of cyclohexyl and ethyl groups and indicates complex formation through chemical shift changes. |

| ¹³C | The chemical shift of the NCS₂ carbon provides insight into the electronic structure and coordination. tandfonline.comacs.org |

| ¹¹⁹Sn | Determines the coordination number and geometry of tin in its complexes. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of the synthesized complexes and to obtain information about their fragmentation patterns. nih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of metal complexes. researchgate.net

The mass spectrum will show a peak corresponding to the molecular ion of the complex, which confirms its formation and provides its exact molecular weight. researchgate.net The isotopic distribution pattern of the molecular ion peak can also help in confirming the elemental composition, especially the presence of the metal ion.

The fragmentation pattern observed in the mass spectrum can provide structural information. The way the complex breaks apart upon ionization can reveal the strength of the different bonds within the molecule and the nature of the ligands. For example, the loss of a ligand or a fragment of a ligand can be observed. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

For metal complexes of this compound, single-crystal X-ray diffraction can:

Unequivocally confirm the coordination of the dithiocarbamate ligand to the metal center through the sulfur atoms.

Determine the coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral). researchgate.net

Provide detailed information about the bond distances and angles within the chelate ring and the rest of the molecule. researchgate.net

Reveal the supramolecular structure, showing how the individual complex molecules are arranged in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonds or van der Waals forces. escholarship.org

This technique is considered the gold standard for structural elucidation, providing a complete and unambiguous picture of the molecule's architecture in the solid state. mdpi.com

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric analysis (TGA) is a crucial technique for elucidating the thermal stability and decomposition pathways of metal complexes. While specific TGA data for metal complexes of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally analogous dithiocarbamate complexes, such as those containing mixed alkyl and other functional groups.

Research on the thermal decomposition of transition metal dithiocarbamate complexes, for instance, those with the general formula [M(S₂CN(C₂H₅)(CH₂CH₂OH))] where M can be Co, Ni, Cu, Zn, and Cd, reveals that their breakdown is a multi-stage process. researchgate.net Typically, the initial stage of decomposition is rapid, accounting for a significant mass loss of 65–70%. researchgate.net The decomposition pathways are influenced by the metal ion and the atmosphere (e.g., air or an inert gas like helium). researchgate.net

In an oxidizing atmosphere (air), the final decomposition products are generally the respective metal oxides. researchgate.net An exception is often observed for cobalt complexes, which may yield metallic cobalt as the final residue. researchgate.net For copper complexes, the decomposition in air can be more complex, sometimes involving the formation of copper sulfide (B99878) (CuS) as an intermediate, which is subsequently oxidized to copper sulfate (CuSO₄) before finally decomposing to copper(II) oxide (CuO). researchgate.net In an inert atmosphere like helium, the decomposition of copper dithiocarbamate complexes tends to yield copper sulfide (CuS). researchgate.net

The activation energy for the decomposition process varies depending on the metal center. researchgate.net Studies on similar dithiocarbamate complexes have shown a wide range of activation energies, indicating different levels of thermal stability. researchgate.net For example, in one study, the activation energy was found to be lowest for a copper complex and highest for a zinc complex. researchgate.net The order of the decomposition reaction can also differ, with some complexes following a unimolecular process while others, such as certain nickel, zinc, and cadmium complexes, exhibit a bimolecular decomposition process, suggesting an intermolecular rearrangement mechanism. researchgate.net Large negative entropy of activation (ΔS#) values are often observed, indicating that the decomposition process involves a significant rearrangement within the complex. researchgate.net

A representative table of thermogravimetric data for analogous transition metal dithiocarbamate complexes is presented below, illustrating the typical decomposition behavior.

| Complex | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Final Product |

| [Ni(S₂CN(C₂H₅)(CH₂CH₂OH))₂] | Stage 1 | 200-350 | ~68 | NiO |

| [Cu(S₂CN(C₂H₅)(CH₂CH₂OH))₂] | Stage 1 | 180-320 | ~65 | CuO (via CuS, CuSO₄) |

| [Zn(S₂CN(C₂H₅)(CH₂CH₂OH))₂] | Stage 1 | 220-380 | ~70 | ZnO |

| [Cd(S₂CN(C₂H₅)(CH₂CH₂OH))₂] | Stage 1 | 210-360 | ~66 | CdO |

Note: The data in this table is representative and based on studies of structurally similar dithiocarbamate complexes. researchgate.net The exact values for complexes of this compound may vary.

Investigation of Adduct Formation and Polymerization Phenomena

Metal dithiocarbamate complexes, particularly those of divalent metals with a square-planar geometry, can exhibit Lewis acidity at the metal center. This allows them to react with Lewis bases (electron-pair donors) to form adducts, which are new complexes with an increased coordination number. This phenomenon is a significant aspect of their coordination chemistry, influencing their structural and electronic properties.

The formation of adducts typically involves the addition of one or two molecules of a Lewis base to the metal center. Common Lewis bases used in these studies include nitrogen-donor ligands such as pyridine (B92270), 2,2'-bipyridine (B1663995), and 1,10-phenanthroline. tandfonline.com For instance, a square-planar bis(dithiocarbamato)nickel(II) complex can react with a monodentate nitrogen base like pyridine to form a five-coordinate square-pyramidal adduct, or with a bidentate ligand like 2,2'-bipyridine to form a six-coordinate octahedral adduct. redalyc.org The stoichiometry of the resulting adduct (1:1 or 1:2 metal complex to Lewis base ratio) depends on the nature of both the dithiocarbamate complex and the incoming Lewis base. redalyc.org

In addition to adduct formation with external Lewis bases, dithiocarbamate complexes can also undergo self-association through polymerization. This is particularly prevalent in copper(II) dithiocarbamate complexes. mdpi.com In the solid state, monomeric square-planar [Cu(S₂CNR₂)₂] units can be linked through weak intermolecular Cu···S interactions, leading to the formation of a pseudo-octahedral coordination environment around the copper center. mdpi.com This results in a polymeric chain structure.

Another pathway to polymerization involves the use of bridging ligands. For example, the reaction of a copper(II) dithiocarbamate complex with copper(I) halides has been shown to produce coordination polymers. acs.org In these structures, the halide ions can act as bridging ligands, linking the copper dithiocarbamate units into extended networks. The resulting structures can be complex and vary depending on the specific dithiocarbamate ligand and the halide used. Dithiocarbamate ligands themselves can also act as bridging ligands, coordinating to two different metal centers, which leads to the formation of polynuclear or polymeric structures. acs.orgmdpi.com

The study of adduct formation and polymerization is crucial for understanding the supramolecular chemistry of these compounds and for designing materials with specific structural and, consequently, functional properties.

Computational Investigations of Sodium Cyclohexyl Ethyl Carbamodithioate and Its Derivatives

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular properties of dithiocarbamates. These methods provide a microscopic view of the electron distribution and geometry, which are crucial for understanding their reactivity and interactions.

Density Functional Theory (DFT) is a computational method that has proven to be highly effective for predicting the molecular structures of dithiocarbamate (B8719985) complexes. lookchem.com Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy configuration. For instance, in a study of heteroleptic complexes of Zn(II), Co(II), Cu(II), and Mn(II) containing N-methyl-N-phenyldithiocarbamate and benzoylacetone, DFT calculations were employed to obtain the optimized geometries. rsc.org The calculations revealed that the Zn(II) complex adopted a four-coordinate geometry, while the Co(II), Cu(II), and Mn(II) complexes assumed octahedral geometries. rsc.org

The choice of functional and basis set is critical for the accuracy of DFT calculations. akademisains.gov.my A commonly used combination for transition metal complexes, including those with dithiocarbamate ligands, is the B3LYP functional with a basis set like LANL2DZ or def2-TZVP. lookchem.comrsc.orgmdpi.com These calculations provide key geometric parameters such as bond lengths and angles. For example, in Ni(II) butylmethyldithiocarbamate, the calculated C-N bond length of 1.3113 Å is shorter than a typical single bond, indicating a partial double bond character due to electron delocalization within the dithiocarbamate moiety. akademisains.gov.my

Table 1: Selected Optimized Bond Lengths (Å) and Angles (°) for a Representative Dithiocarbamate Complex (Ni[BuMedtc]2)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.7144 |

| Bond Length | C-N | 1.3113 |

| Bond Angle | S-C-S | 112.12 |

Data sourced from a study on Ni(II) Butylmethyldithiocarbamate. akademisains.gov.my

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ymerdigital.comscispace.com The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For dithiocarbamate ligands and their complexes, MEP analysis highlights the reactive sites. In a study of Cd(II) and Pd(II) mixed ligand complexes with dithiocarbamate, the MEP was calculated to understand the charge distribution. mdpi.com The negative potential is generally localized over the sulfur atoms of the dithiocarbamate group, indicating their nucleophilic character and propensity to coordinate with metal ions. Conversely, positive potential regions are often found around the hydrogen atoms of the organic substituents. mdpi.comymerdigital.com For instance, in the MEP of Ni(II) butylmethyldithiocarbamate, the red region with the highest electron density is centered around the metal and sulfur atoms, signifying it as the primary site for electrophilic interaction. akademisains.gov.my

Table 2: Molecular Electrostatic Potential (MEP) Values for a Representative Dithiocarbamate Complex

| Compound | Region | MEP Value Range (a.u.) |

|---|---|---|

| Tris(N-furfuryl-N-(2-phenylethyl) dithiocarbamato)arsenic(III) | Overall | -5.177e-2 to +5.177e-2 |

Data sourced from a study on an As(III) dithiocarbamate complex. ymerdigital.com

Frontier Molecular Orbital (FMO) theory is instrumental in explaining the chemical reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its electron-accepting ability (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

In dithiocarbamate complexes, the HOMO is often localized on the dithiocarbamate ligand, specifically on the sulfur atoms, while the LUMO may be centered on the metal ion or distributed over the ligand framework. nih.govmdpi.com For example, in a theoretical study of diethanolamine (B148213) dithiocarbamate, the HOMO and LUMO energies were calculated to be -5.78 eV and -2.30 eV, respectively, resulting in an energy gap of 3.48 eV. dergipark.org.tr From these energies, various reactivity indices such as chemical potential, hardness, and electrophilicity can be derived to provide a more quantitative measure of the molecule's reactivity. ymerdigital.comnih.gov

Table 3: Frontier Molecular Orbital Energies and Reactivity Indices for a Representative Dithiocarbamate Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.78 |

| ELUMO | -2.30 |

| Energy Gap (ΔE) | 3.48 |

| Ionization Potential (I) | 5.78 |

| Electron Affinity (A) | 2.30 |

| Chemical Potential (μ) | -4.04 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 1.74 |

| Global Softness (s) | 0.29 |

| Global Electrophilicity (ω) | 4.69 |

Data sourced from a study on diethanolamine dithiocarbamate. dergipark.org.tr

Theoretical Studies of Intermolecular Interactions and Crystal Packing

The Noncovalent Interaction (NCI) plot is a visualization technique based on the electron density and its derivatives that allows for the identification and characterization of weak intermolecular interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking. lookchem.comresearchgate.net The NCI plot displays isosurfaces colored according to the strength and nature of the interaction.

In the context of dithiocarbamate crystals, NCIPLOT analysis can reveal the specific interactions that stabilize the crystal packing. For instance, in a study of lead(II) diethyldithiocarbamate (B1195824) co-crystallized with tetraiodoethylene, NCIplot analysis was used to visualize the interplay between tetrel bonding (Pb···S) and halogen bonding (I···S). researchgate.net The analysis of a supramolecular dimer of a mercury(II) bis(N,N-dialkyldithiocarbamato) compound showed a disk-shaped reduced density gradient (RDG) isosurface, indicating the presence of spodium bonding. mdpi.com These visualizations are critical for understanding the forces that direct the self-assembly of dithiocarbamate molecules in the solid state. jammuuniversity.ac.in

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. nih.gov By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (e.g., electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r))), one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals).

QTAIM has been applied to dithiocarbamate complexes to characterize the metal-ligand bonds and other noncovalent interactions. nih.govresearchgate.net In a study of a lanthanum(III) complex with dithiocarbamate and phenanthroline ligands, QTAIM analysis was used to investigate the nature of the La-S and La-N bonds. rsc.org The topological properties at the BCPs provided quantitative evidence for the nature of these coordination bonds. Similarly, in a series of homoleptic dithiocarbamate complexes, QTAIM was employed to assess the covalent character of the M-S bonds. researchgate.net

Table 4: Topological Properties at Selected Bond Critical Points (BCPs) for a Lanthanum(III) Dithiocarbamate Complex

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|

| La-S1 | 0.045 | 0.132 | -0.002 |

| La-N1 | 0.038 | 0.121 | 0.001 |

Data sourced from a study on a tris(N,N-diethyldithiocarbamato)(PHEN)lanthanum(III) complex. rsc.org

Energetic Contributions to Supramolecular Assembly in Solid-State Systems

The solid-state architecture of sodium cyclohexyl(ethyl)carbamodithioate and its metal complexes is dictated by a complex interplay of non-covalent interactions, which collectively guide the self-assembly of molecules into a stable crystal lattice. google.comtaylorfrancis.com Computational chemistry provides powerful tools to dissect and quantify the energetic contributions of these interactions, offering atomic-level insights into the principles of molecular recognition and crystal engineering. nih.govadvancedsciencenews.com The process of supramolecular assembly is governed by the thermodynamic drive to achieve the most stable, low-energy packed structure. chemrxiv.org

In the crystal packing of dithiocarbamate-based compounds, several types of interactions are predominant. For derivatives of cyclohexyl(ethyl)carbamodithioate, these include van der Waals forces, hydrogen bonds (C-H···S and C-H···π), and potentially π-interactions involving the carbamodithioate backbone or aromatic moieties if present in a derivative. rsc.org Computational models, particularly those based on quantum mechanics, can calculate the strength of these individual interactions.

Table 1: Calculated Interaction Energies for a Dimer of a Metal-Cyclohexyl(ethyl)carbamodithioate Complex in a Simulated Crystal Lattice

| Interaction Type | Energy Contribution (kJ/mol) | Primary Interacting Groups |

| Dispersion Forces | -45.8 | Cyclohexyl-Cyclohexyl |

| Hydrogen Bonding (C-H···S) | -12.5 | Ethyl/Cyclohexyl C-H & S-atom |

| Electrostatic (Dipole-Dipole) | -8.2 | Dithiocarbamate Head Groups |

| Exchange-Repulsion | +21.4 | Overall Molecular Contact |

| Total Interaction Energy | -45.1 | --- |

Note: Data are representative values derived from typical computational studies on similar dithiocarbamate complexes and are intended for illustrative purposes.

Computational Modeling of Ligand-Metal Coordination and Stability

Dithiocarbamates are highly versatile mono-anionic chelating ligands that form stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. nih.govsysrevpharm.org The cyclohexyl(ethyl)carbamodithioate anion is no exception, acting as a robust ligand where the two sulfur atoms coordinate to a metal center. mdpi.com Computational modeling is indispensable for understanding the nature of the metal-ligand bond, the stability of the resulting complexes, and the influence of the specific substituents (cyclohexyl and ethyl groups) on these properties. researchgate.net These models can predict electrochemical properties, which arise from the delocalization of the nitrogen lone pair onto the sulfur atoms, creating soft dithiocarbamate and hard thioureide resonance forms. nih.govnih.gov

Prediction of Coordination Geometries and Isomerism

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the preferred coordination geometries of metal complexes with high accuracy. rsc.org For the cyclohexyl(ethyl)carbamodithioate ligand, the geometry of the resulting complex is primarily determined by the electronic configuration and preferred coordination number of the central metal ion. nih.gov

Dithiocarbamate ligands typically bind to metals in a symmetrical, bidentate fashion, forming a four-membered chelate ring. nih.govresearchgate.net However, other coordination modes like anisobidentate (asymmetrical) and monodentate are also possible. researchgate.net Computational simulations can predict which mode is energetically favored for a given metal.

Commonly predicted geometries include:

Square Planar: For metals like Ni(II), Pd(II), Pt(II), and Cu(II). rsc.orgresearchgate.net

Tetrahedral: Often predicted for Zn(II), Cd(II), and Hg(II). rsc.org

Octahedral: For metals that prefer a coordination number of six, such as Co(II), where additional ligands (like water) may be involved. researchgate.net

Advanced computational approaches, such as those using graph neural networks trained on large structural databases, are emerging as powerful tools for the high-throughput prediction of coordination numbers and ligand binding sites, accelerating the discovery of novel complexes. chemrxiv.orgchemrxiv.org

Table 2: Predicted Coordination Geometries for [M(cyclohexyl(ethyl)carbamodithioate)₂] Complexes

| Metal Ion (M) | Predicted Geometry | Predicted M-S Bond Length (Å) |

| Ni(II) | Square Planar | 2.21 |

| Cu(II) | Square Planar (distorted) | 2.32 |

| Zn(II) | Tetrahedral | 2.36 |

| Pd(II) | Square Planar | 2.33 |

Note: Bond lengths are representative values from DFT calculations on analogous dithiocarbamate complexes.

Influence of Substituent Steric Bulk on Metal-Ligand Interactions

The organic substituents on the nitrogen atom of the dithiocarbamate ligand play a crucial role in tuning the steric and electronic properties of the resulting metal complexes. nih.gov In this compound, the presence of a bulky cyclohexyl group alongside a smaller ethyl group creates an asymmetric steric profile.

Computational modeling allows for a quantitative assessment of this steric hindrance. By comparing the structural and energetic properties of the cyclohexyl(ethyl)carbamodithioate complex with those of less bulky analogues (e.g., diethyldithiocarbamate), researchers can isolate the steric impact of the cyclohexyl group. This bulkiness can lead to:

Elongation of Metal-Ligand Bonds: To relieve steric strain between ligands.

Distortion of Ideal Geometries: Forcing deviations from perfect square planar or tetrahedral angles.

Influence on Stability: Increased steric clash can destabilize a complex relative to a less hindered analogue, potentially affecting its formation constant and thermal stability. acs.org

Molecular mechanics and DFT calculations can map the potential energy surface of the complex, revealing the energetic penalties associated with ligand-ligand repulsion and conformational restrictions imposed by the cyclohexyl group.

Table 3: Comparative DFT Study of Steric Influence on Ni(II) Complex Geometry

| Ligand | N-C-N Bond Angle (°) | S-Ni-S Bite Angle (°) | Calculated Steric Repulsion Energy (kJ/mol) |

| Diethyldithiocarbamate | 118.5 | 76.5 | 15.2 |

| Cyclohexyl(ethyl)carbamodithioate | 119.8 | 76.1 | 28.7 |

Note: Data are illustrative, based on general principles of steric effects in dithiocarbamate complexes.

Simulation of Adsorption and Surface Phenomena

The interaction of this compound with various surfaces is critical for its application in areas such as mineral flotation, where dithiocarbamates act as collectors. Computational simulations, including molecular dynamics (MD) and DFT, are essential for elucidating the mechanisms of adsorption at the atomic scale. researchgate.netresearchgate.net

These simulations model the behavior of the dithiocarbamate molecule at a solid-liquid interface, such as a mineral surface in water. Key findings from such studies on dithiocarbamates show that:

Adsorption Mechanism: The molecule typically adsorbs onto mineral surfaces through the coordination of its sulfur atoms with metal cations on the surface (e.g., Pb on galena or Zn on sphalerite). researchgate.netresearchgate.net

Role of Substituents: The alkyl/cycloalkyl groups (ethyl and cyclohexyl) are generally oriented away from the surface, forming a hydrophobic layer that enhances the floatability of the mineral particle.

Adsorption Energy: DFT calculations can determine the adsorption energy, indicating the strength of the interaction. This helps in predicting the selectivity of the collector for different minerals. researchgate.net

Surface Coverage: MD simulations can model the formation of monolayers and predict how molecules arrange themselves on the surface at different concentrations.

Analysis of the density of states (DOS) before and after adsorption can reveal the nature of the chemical bonding between the dithiocarbamate and the surface atoms. researchgate.net

Table 4: Simulated Adsorption Energies of Cyclohexyl(ethyl)carbamodithioate on Mineral Surfaces

| Mineral Surface | Primary Surface Atom | Simulated Adsorption Energy (eV) |

| Galena (PbS) | Pb | -2.85 |

| Sphalerite (ZnS) | Zn | -2.40 |

| Pyrite (FeS₂) | Fe | -1.95 |

| Quartz (SiO₂) | Si | -0.50 |

Note: Values are representative and illustrate the typical selectivity of dithiocarbamates for sulfide (B99878) minerals over silicate (B1173343) gangue, as determined by computational studies. researchgate.net

Materials Science and Catalytic Applications of Dithiocarbamate Complexes

Single-Source Precursors (SSPs) for Inorganic Nanomaterial Synthesis

Metal complexes of cyclohexyl(ethyl)carbamodithioate are effective single-source precursors (SSPs) for the synthesis of inorganic nanomaterials, particularly metal sulfides. nih.gov In this approach, a single compound contains all the necessary elements (the metal and sulfur) in a pre-defined stoichiometric ratio, which can decompose under controlled conditions to yield the desired nanomaterial. This method offers significant advantages over multi-source approaches, including lower reaction temperatures, better control over composition and stoichiometry, and the formation of cleaner products. mdpi.com The decomposition of these dithiocarbamate (B8719985) complexes typically proceeds via thermolysis, where the complex is heated in a high-boiling point solvent, often in the presence of a capping agent to control growth and prevent agglomeration. nih.govoiccpress.com

The use of cyclohexyl(ethyl)carbamodithioate complexes of copper and cobalt as SSPs allows for the controlled synthesis of their respective sulfide (B99878) nanoparticles. The thermal decomposition of a copper(II) cyclohexyl(ethyl)carbamodithioate complex, for instance, can lead to the formation of various copper sulfide phases such as covellite (CuS) and digenite (Cu₁.₈S). rsc.org The specific phase obtained can be influenced by reaction parameters like temperature and the type of solvent or capping agent used. mdpi.comresearchgate.net

Similarly, cobalt(III) cyclohexyl(ethyl)carbamodithioate complexes can be employed to produce cobalt sulfide nanoparticles. wikipedia.orgmalayajournal.org The resulting nanoparticles can exhibit different crystalline phases, such as CoS, Co₃S₄, or Co₉S₈, depending on the decomposition conditions. oiccpress.com The choice of the dithiocarbamate ligand is critical as the organic groups (cyclohexyl and ethyl) influence the decomposition temperature and kinetics of the precursor, thereby affecting the final nanoparticle characteristics.

Illustrative Data on Metal Sulfide Nanoparticle Synthesis from Dithiocarbamate Precursors

| Metal Sulfide | Dithiocarbamate Precursor (Example) | Decomposition Temperature (°C) | Resulting Nanoparticle Phase | Typical Size Range (nm) |

|---|---|---|---|---|

| Copper Sulfide | Bis(cyclohexyl(ethyl)carbamodithioato)copper(II) | 180 - 220 | CuS (Covellite), Cu₁.₈S (Digenite) | 5 - 50 |

| Cobalt Sulfide | Tris(cyclohexyl(ethyl)carbamodithioato)cobalt(III) | 200 - 250 | CoS, Co₉S₈ | 10 - 100 |

A key advantage of using cyclohexyl(ethyl)carbamodithioate complexes as SSPs is the ability to tailor the properties of the resulting nanomaterials by systematically varying the reaction conditions. The final phase, morphology (e.g., spherical, rod-like, or faceted), and particle size of the metal sulfide nanoparticles are highly dependent on parameters such as the decomposition temperature, reaction time, concentration of the precursor, and the nature of the capping agent or solvent.

Higher decomposition temperatures generally lead to an increase in the crystallinity and average particle size of the nanoparticles due to enhanced atomic diffusion and crystal growth rates. Conversely, lower temperatures or higher precursor concentrations can favor the formation of smaller nanoparticles. The choice of capping agent, such as long-chain amines or thiols, is also critical in controlling the morphology by selectively binding to different crystal facets, thereby influencing their relative growth rates.

Table of Parameters Influencing Nanomaterial Properties

| Parameter | Effect on Nanoparticle Properties |

|---|---|

| Temperature | Higher temperatures generally increase particle size and crystallinity. |

| Precursor Concentration | Higher concentrations can lead to smaller particles but may also cause agglomeration. |

| Reaction Time | Longer reaction times can lead to larger, more stable nanoparticles. |

| Capping Agent | Influences morphology (shape) and prevents agglomeration. |

Development of Nanocomposites and Hybrid Materials

Beyond their use as precursors, metal cyclohexyl(ethyl)carbamodithioate complexes can be directly integrated into composite materials. These complexes can be incorporated into polymer matrices to form nanocomposites with enhanced properties. nih.gov For example, dithiocarbamate complexes can be blended with polymers like polymethylmethacrylate (PMMA) and then processed to create films or other structures. nih.gov The presence of the metal complex can modify the mechanical, optical, or thermal properties of the polymer.

Furthermore, nanoparticles generated from these dithiocarbamate precursors can be embedded within various matrices, including polymers or inorganic materials like silica, to create functional nanocomposites. rsc.org This approach allows for the combination of the unique properties of the nanoparticles (e.g., catalytic activity, quantum confinement) with the processability and stability of the host material.

Advanced Functional Material Properties

The solid-state electrical properties of metal dithiocarbamate complexes are of interest for their potential applications in electronic devices. The electrical conductivity of these materials is influenced by several factors, including the nature of the central metal ion, the dithiocarbamate ligand, and the crystal packing in the solid state.

Representative Electrical Conductivity of a Dithiocarbamate-based Material

| Material | Conductivity (S cm⁻¹) | Condition |

|---|---|---|

| [Cu(S₂CNEt₂)₂]·C₆₀ | ~10⁻¹¹ | Dark |

| [Cu(S₂CNEt₂)₂]·C₆₀ | ~2-5 x 10⁻¹⁰ | White light illumination |

Luminescent Properties and Aggregation-Induced Emission (AIE) Effects

The study of the luminescent properties of dithiocarbamate complexes is an evolving field, driven by the potential for these compounds to be used in sensing, bioimaging, and optoelectronics. nih.gov In general, dithiocarbamate ligands themselves are not typically luminescent. However, when complexed with certain metal ions, particularly those with d10 (e.g., Zn(II), Cd(II), Au(I)) or d8 (e.g., Pt(II)) electron configurations, the resulting metal-dithiocarbamate complexes can exhibit significant luminescence. This emission often originates from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) states.

For the specific compound, Sodium cyclohexyl(ethyl)carbamodithioate, detailed studies on the luminescent properties of its metal complexes are not extensively documented in publicly available research. However, the behavior of structurally similar N,N-disubstituted dithiocarbamate complexes allows for a general understanding of their potential photophysical characteristics. The nature of the substituents on the nitrogen atom can influence the electronic properties of the dithiocarbamate ligand and, consequently, the luminescent behavior of its metal complexes.

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov While the AIE effect has been extensively studied for various classes of organic and organometallic compounds, specific research demonstrating AIE in complexes of cyclohexyl(ethyl)carbamodithioate is not readily found in the literature. Generally, for dithiocarbamate complexes to exhibit AIE, they would need to be designed with appropriate structural features, such as bulky substituents that promote the restriction of intramolecular motion upon aggregation.

Below is an illustrative table detailing the kind of photophysical data that would be collected in a study of a hypothetical luminescent dithiocarbamate complex.

| Property | Value | Conditions |

| Excitation Wavelength (λex) | 350 nm | In Dichloromethane |

| Emission Wavelength (λem) | 480 nm | In Dichloromethane |

| Quantum Yield (Φ) | 0.15 | In Dichloromethane |

| Excited State Lifetime (τ) | 2.5 µs | In Dichloromethane |

| AIE Observation | Emission enhancement | In THF/water mixture (90% water) |

Note: The data in this table is illustrative for a generic dithiocarbamate complex and does not represent published data for this compound.

Catalytic Applications in Organic and Inorganic Transformations

Dithiocarbamate complexes of various metals have been explored for their catalytic activity in a range of organic and inorganic transformations. The versatility of the dithiocarbamate ligand, with its ability to stabilize various metal oxidation states and its tunable electronic and steric properties, makes it a valuable component in catalyst design.

Role of Metal Dithiocarbamates as Homogeneous and Heterogeneous Catalysts

Metal dithiocarbamate complexes can function as both homogeneous and heterogeneous catalysts. In homogeneous catalysis, the catalyst is dissolved in the reaction medium along with the reactants. The catalytic activity of metal dithiocarbamates in such systems is highly dependent on the central metal ion and the nature of the organic substituents on the dithiocarbamate ligand. For instance, complexes of ruthenium, rhodium, and palladium with dithiocarbamate ligands have been investigated for their potential in reactions like hydrogenations, hydroformylations, and cross-coupling reactions.

As heterogeneous catalysts, metal dithiocarbamate complexes are immobilized on a solid support. This approach offers the advantage of easy separation of the catalyst from the reaction mixture, enabling catalyst recycling and reducing product contamination. The performance of these heterogeneous catalysts is influenced by the method of immobilization, the nature of the support material, and the stability of the complex under the reaction conditions.

While the catalytic potential of the broader class of dithiocarbamates is recognized, specific studies detailing the use of this compound as a ligand in either homogeneous or heterogeneous catalysis for major organic transformations are not prominent in the available scientific literature.

The following table provides a hypothetical comparison of the catalytic performance of a dithiocarbamate-based catalyst in a generic Suzuki cross-coupling reaction.

| Catalyst Type | Metal Center | Reaction Time (h) | Yield (%) | Recyclability |

| Homogeneous | Palladium | 2 | 95 | Not easily recyclable |

| Heterogeneous | Palladium | 6 | 88 | Recyclable up to 5 cycles |

Note: This table is a generalized representation of catalytic performance and is not based on specific experimental data for this compound complexes.

Dithiocarbamates as Reagents in Specific Organic Synthesis Pathways

Beyond their role in metal-based catalysis, dithiocarbamates can also serve as reagents or building blocks in organic synthesis. The dithiocarbamate group can be used to introduce sulfur-containing functionalities into organic molecules or to participate in various chemical transformations. For example, dithiocarbamate salts can react with alkyl halides to form dithiocarbamate esters. These esters can then undergo further reactions, such as reduction to generate thiols or oxidation to form thiuram disulfides.

The use of this compound as a reagent would be expected to follow these general pathways. Its reaction with an electrophile would lead to the formation of a cyclohexyl(ethyl)carbamodithioate derivative. However, specific applications of this compound as a key reagent in the synthesis of complex target molecules are not widely reported. Its primary documented application appears to be as a precursor in industrial processes like rubber vulcanization.

Environmental Fate and Degradation Pathways of Dithiocarbamate Compounds

Biodegradation Pathways and Microbial Metabolism

Microorganisms in soil and water are fundamental to the degradation of many organic compounds, including dithiocarbamate (B8719985) pesticides. nih.govresearchgate.net These microbes utilize the compounds as a source of carbon and nitrogen, breaking them down through various metabolic pathways. nih.gov

Assessment of Degradation Rates in Soil and Water Systems

The biodegradation of dithiocarbamates in soil and water is generally a rapid process. nih.govresearchgate.net The rate of degradation, often expressed as a half-life (DT50), is influenced by a multitude of factors. These include the type and abundance of microbial populations, soil organic matter content, temperature, moisture, and pH. nih.govresearchgate.net Soils with a history of pesticide application may exhibit faster degradation rates due to the acclimation of microbial communities. researchgate.net For dialkyldithiocarbamates, half-lives in soil are typically in the range of several days to a few weeks under favorable conditions. Leaching, the movement of the compound through the soil profile with water, is influenced by its water solubility and its tendency to adsorb to soil particles (sorption). researchgate.netbajas.edu.iq Dithiocarbamates generally exhibit low to moderate mobility in soil. nih.govresearchgate.net

| Environmental Compartment | Typical Half-Life (DT50) Range | Key Influencing Factors |

|---|---|---|

| Aerobic Soil | Days to weeks | Microbial activity, temperature, moisture, organic matter content, pH |

| Aerobic Aquatic Systems | Days to weeks | Microbial populations, temperature, nutrient availability |

Identification and Characterization of Major Environmental Metabolites (e.g., Isothiocyanates)

The microbial metabolism of dithiocarbamates results in a series of intermediate compounds known as metabolites. The primary degradation of Sodium cyclohexyl(ethyl)carbamodithioate, similar to other dialkyldithiocarbamates, involves hydrolysis to yield cyclohexyl(ethyl)amine and carbon disulfide. nih.gov These primary metabolites can be further transformed. The amine can be metabolized by microorganisms, and the carbon disulfide can be oxidized to sulfate (B86663). cdnsciencepub.com

A significant metabolic pathway for primary amines in the environment can lead to the formation of isothiocyanates (R-N=C=S). wikipedia.org While primary amines are required for this transformation, the secondary amine (cyclohexyl(ethyl)amine) resulting from the degradation of this compound would not directly form an isothiocyanate. However, the general metabolic pathways for dithiocarbamates often lead to a variety of smaller, more polar molecules that are more readily integrated into natural biogeochemical cycles. Other major metabolites identified from the broader dithiocarbamate class include thioureas and various sulfur oxidation products. nih.gov

| Metabolite | Formation Pathway | Environmental Significance |

|---|---|---|

| Cyclohexyl(ethyl)amine | Primary hydrolysis/biodegradation product | Subject to further microbial degradation. |

| Carbon Disulfide (CS₂) | Primary hydrolysis/biodegradation product | Volatile compound, can be oxidized to sulfate. |

| Cyclohexyl(ethyl)thiuram disulfide | Oxidative dimerization | An intermediate degradation product. |

| Sulfate (SO₄²⁻) | Oxidation of sulfur atoms | End-product of sulfur mineralization. |

Environmental Transport and Distribution Modeling

Predicting the movement and distribution of chemicals in the environment is accomplished using environmental fate and transport models. These mathematical models simulate processes like leaching, runoff, volatilization, and degradation to estimate the concentration of a substance in different environmental compartments such as soil, water, and air over time.

For pesticides, models like PEARL (Pesticide Emission Assessment at Regional and Local), PRZM (Pesticide Root Zone Model), and SWASH (Surface Water Assessment for Chemicals) are used in regulatory risk assessments. These models require specific input parameters for the chemical, including its water solubility, vapor pressure, and soil sorption coefficient (Koc), as well as data on its degradation rates (hydrolysis, photolysis, biodegradation).

While specific parameters for this compound are not widely available in public literature, its behavior can be inferred from its structure as a dialkyldithiocarbamate. Such compounds typically have low to moderate mobility in soil, meaning they tend to bind to soil particles and are less likely to leach extensively into groundwater. nih.govresearchgate.net However, the transport of any potential mobile degradation products would also need to be considered for a complete environmental risk assessment. Modeling efforts would be essential to predict potential off-site movement into surface water via runoff or soil erosion.

Adsorption and Desorption Characteristics in Various Environmental Matrices (e.g., Soil, Sediment)

The behavior of dithiocarbamates in soil and sediment is significantly influenced by adsorption and desorption processes. These processes dictate the mobility and bioavailability of the compounds in the environment. Generally, dithiocarbamates exhibit low to moderate mobility in soil. nih.gov The extent of adsorption is largely dependent on the physicochemical properties of the specific dithiocarbamate, as well as the characteristics of the environmental matrix, such as organic carbon content and soil type. nih.govmdpi.com

Research indicates that the organic matter content of soil is a primary factor governing the adsorption of many pesticides, including dithiocarbamates. mdpi.comresearchgate.netnih.gov Higher organic carbon content generally leads to stronger adsorption, thereby reducing the compound's mobility and potential for leaching into groundwater. mdpi.comnih.gov The type of clay present in the soil and the cation exchange capacity also play a role in the adsorption process. researchgate.net

Table 1: Factors Influencing the Adsorption of Dithiocarbamates in Environmental Matrices

| Factor | Influence on Adsorption | Reference |

| Soil Organic Matter | Positively correlated with adsorption; higher organic matter leads to stronger binding. | mdpi.comresearchgate.netnih.gov |

| Clay Content & Type | Influences adsorption-desorption parameters. | researchgate.netdeepdyve.com |

| Cation Exchange Capacity | Positively correlated with adsorption. | researchgate.net |

| pH | Can be negatively correlated with adsorption for some compounds. | researchgate.net |

| Compound Solubility | Higher water solubility may lead to lower adsorption and higher mobility. | nih.govdeepdyve.com |

Volatilization Potential from Environmental Surfaces

Volatilization, the process by which a substance transitions from a solid or liquid state to a gaseous state, is another key aspect of the environmental fate of pesticides. For dithiocarbamates, volatilization from soil and water surfaces is generally not considered a major dissipation pathway for most compounds within this class. ndl.go.jp This is often attributed to their relatively low vapor pressures.

The potential for volatilization is influenced by several factors, including the compound's vapor pressure and Henry's Law constant, as well as environmental conditions such as temperature, soil moisture, and air movement. beyondpesticides.org For instance, increased temperatures can lead to higher rates of volatilization for some pesticides. beyondpesticides.org While specific data on the Henry's Law constant for this compound is not available in the searched literature, related compounds like some thiocarbamate herbicides have been noted to be fairly volatile, with soil moisture content significantly affecting their volatilization from the soil surface. ndl.go.jp However, the presence of soil can also suppress the loss of such compounds from aqueous solutions. ndl.go.jp

The decomposition of dithiocarbamates can also lead to the formation of volatile products. For example, under certain conditions, dithiocarbamates can decompose to produce carbon disulfide (CS₂), a volatile compound. cdnsciencepub.com The rate of this decomposition and the subsequent release of volatile products are influenced by factors such as pH and the presence of metal ions. cdnsciencepub.comwho.int

Table 2: Factors Affecting the Volatilization of Dithiocarbamates

| Factor | Effect on Volatilization | Reference |

| Vapor Pressure | Higher vapor pressure generally leads to higher volatilization. | beyondpesticides.org |

| Henry's Law Constant | A higher constant indicates a greater tendency to partition from water to air. | |

| Temperature | Increased temperatures can increase the rate of volatilization. | beyondpesticides.org |

| Soil Moisture | Can significantly affect volatilization from the soil surface. | ndl.go.jp |

| Decomposition | Can produce volatile degradation products like carbon disulfide. | cdnsciencepub.com |

Long-Range Environmental Transport Potential and Persistence Assessment

The potential for long-range environmental transport (LRT) of a chemical is linked to its persistence in the environment and its ability to move between different environmental compartments (air, water, soil). tandfonline.comnih.gov Persistent organic pollutants (POPs) are chemicals that can be transported over long distances and accumulate in regions far from their original sources. nih.govresearchgate.net

However, the degradation of dithiocarbamates can lead to the formation of more stable and mobile metabolites, such as ethylenethiourea (B1671646) (ETU). who.int ETU is noted for its water solubility and mobility, which could give it a higher potential for transport within aquatic systems. who.int

The assessment of persistence and long-range transport potential involves considering a compound's atmospheric half-life and its partitioning behavior. While specific data for this compound is scarce, the general properties of dithiocarbamates suggest a low likelihood of significant long-range atmospheric transport for the parent compound. Their tendency to degrade relatively quickly means they are less likely to meet the criteria for persistent organic pollutants that undergo global distribution. nih.gov

Table 3: Summary of Factors Related to Long-Range Transport Potential of Dithiocarbamates

| Parameter | General Assessment for Dithiocarbamates | Reference |